

A Comparative Guide to the Electronic Properties of Weyl Semimetals NbP and TaP

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Compound of Interest

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Niobium Phosphide (NbP) and **Tantalum Phosphide** (TaP) have emerged as prominent members of the transition metal monophosphide family, primarily due to their classification as Weyl semimetals.^{[1][2]} This unique topological state, characterized by the presence of Weyl points and Fermi arcs, gives rise to extraordinary electronic properties, including high carrier mobility and large magnetoresistance.^{[3][4]} This guide provides an objective comparison of the electronic properties of NbP and TaP, supported by experimental data, to aid researchers in selecting the appropriate material for their specific applications in areas such as advanced electronics and quantum computing.

Comparative Analysis of Electronic Properties

The electronic properties of NbP and TaP, while qualitatively similar due to their shared crystal structure and topological nature, exhibit quantitative differences that are critical for experimental design and device fabrication. The following table summarizes key experimentally determined electronic parameters for both materials.

Property	NbP	TaP	Measurement Conditions
Crystal Structure	Body-centered tetragonal, I41md	Body-centered tetragonal, I41md	Standard
Room Temperature Resistivity (ρ)	$6.77 \times 10^{-5} \text{ } \Omega \cdot \text{cm}$	$4.2 \times 10^{-5} \text{ } \Omega \cdot \text{cm}$	T = 300 K
Residual Resistivity Ratio (RRR)	15.13	12.33	$\rho(300\text{K})/\rho(2\text{K})$
Magnetoresistance (MR)	$8.5 \times 10^4 \text{ } \%$	-	2 K, 9 T
Carrier Mobility (μ)	$5 \times 10^6 \text{ cm}^2 \cdot \text{V}^{-1} \cdot \text{s}^{-1}$	$5 \times 10^5 \text{ cm}^2 \cdot \text{V}^{-1} \cdot \text{s}^{-1}$	~2 K
Electron Carrier Concentration (n_e)	$1.5 \times 10^{18} \text{ cm}^{-3}$	-	1.85 K
Density of States at Fermi Level ($N(E_F)$)	0.0323 states/eV	0.0036 states/eV	Calculated
Sommerfeld Coefficient (γ)	$0.08 \text{ mJ} \cdot \text{mol}^{-1} \cdot \text{K}^{-2}$	$0.01 \text{ mJ} \cdot \text{mol}^{-1} \cdot \text{K}^{-2}$	Calculated

Table 1: Comparison of key electronic properties of NbP and TaP. Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Methodologies

The characterization of the electronic properties of NbP and TaP involves a combination of single-crystal synthesis, electronic transport measurements, and direct visualization of the electronic band structure.

Single Crystal Growth

High-quality single crystals are essential for accurate measurements of intrinsic electronic properties. The most common method for growing both NbP and TaP crystals is Chemical Vapor Transport (CVT).[\[3\]](#)[\[5\]](#)

- **Polycrystalline Synthesis:** Stoichiometric amounts of high-purity niobium or tantalum powder and red phosphorus are sealed in an evacuated quartz ampoule.
- **Reaction:** The ampoule is heated in a tube furnace to a high temperature (e.g., 900 °C) for several days to form the polycrystalline material.^[5]
- **Vapor Transport:** The polycrystalline material is then placed at one end of a new, clean ampoule with a transport agent (e.g., iodine). The ampoule is placed in a two-zone furnace, creating a temperature gradient.
- **Crystal Growth:** The material sublimates at the hotter end and is transported to the cooler end, where it deposits and grows into single crystals over a period of weeks.

An alternative method for producing thin films is Molecular Beam Epitaxy (MBE), which allows for precise control over film thickness and stoichiometry on a substrate like MgO(100).^[6]

Electronic Transport Measurements

Standard four-probe and Hall bar configurations are used to measure resistivity, magnetoresistance, carrier concentration, and mobility.

- **Sample Preparation:** A single crystal is cut and polished into a bar shape. Electrical contacts are made using gold or silver wires attached with silver epoxy.
- **Resistivity Measurement:** A constant current is passed through the two outer contacts, and the voltage drop across the two inner contacts is measured as a function of temperature.
- **Hall Effect Measurement:** The sample is placed in a magnetic field perpendicular to the current flow. The Hall voltage, which develops transverse to both the current and the magnetic field, is measured. The carrier concentration and mobility can be extracted from the Hall coefficient.
- **Shubnikov-de Haas (SdH) Oscillations:** At low temperatures and high magnetic fields, oscillations in the magnetoresistance, known as SdH oscillations, can be observed.^{[7][8]} The frequencies of these oscillations are proportional to the extremal cross-sectional areas of the Fermi surface, providing a powerful tool to map its topology.^{[9][10]}

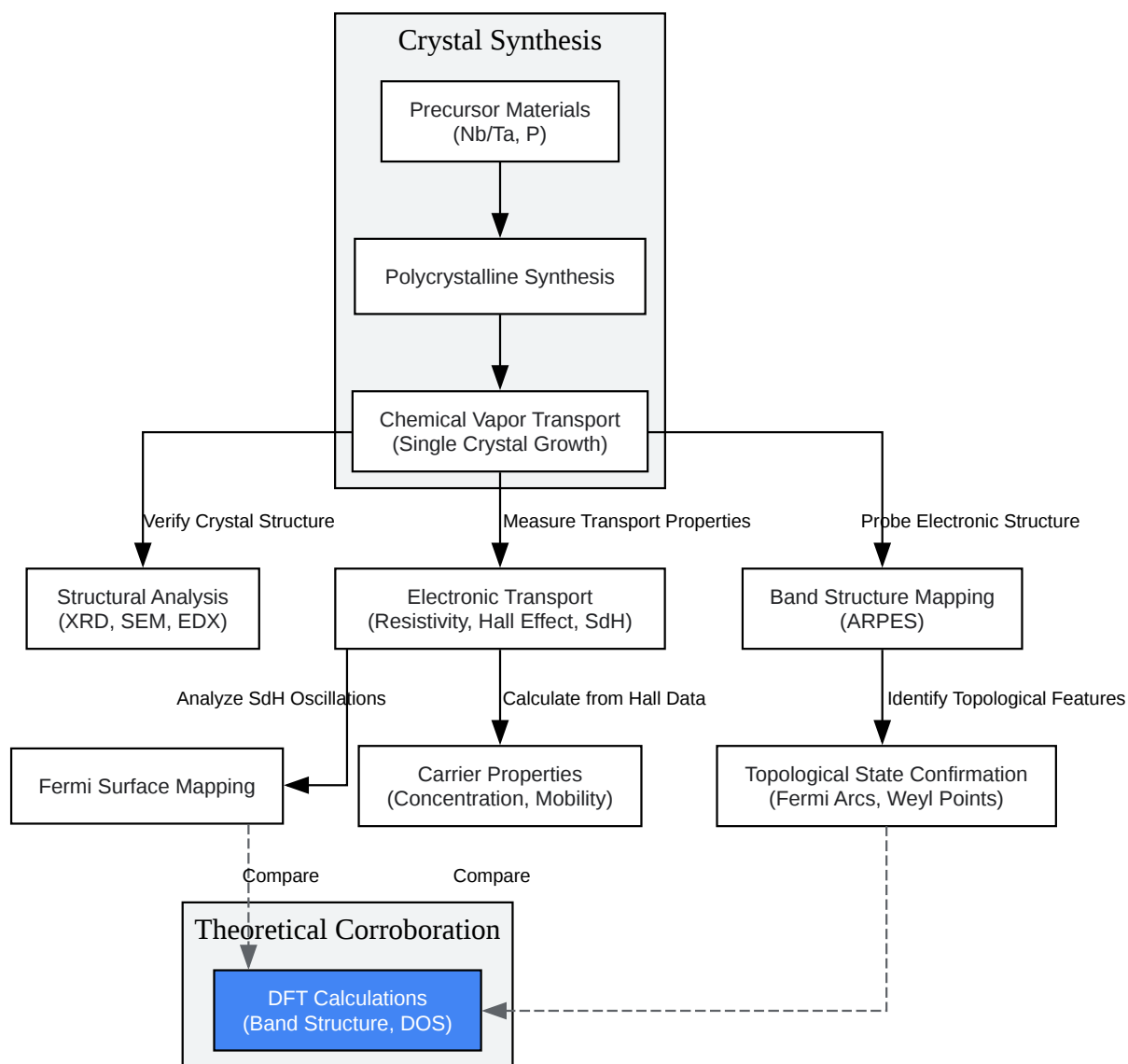
Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a direct experimental technique to visualize the electronic band structure, including the characteristic Weyl points and Fermi arcs of Weyl semimetals.[\[11\]](#)[\[12\]](#)

- **Sample Cleaving:** The single crystal is cleaved in an ultra-high vacuum chamber to expose a clean, atomically flat surface.
- **Photoemission:** The sample is irradiated with monochromatic photons (typically from a synchrotron light source) with sufficient energy to eject electrons.[\[13\]](#)[\[14\]](#)
- **Electron Analysis:** The kinetic energy and emission angle of the ejected photoelectrons are measured by a hemispherical electron analyzer.
- **Band Structure Mapping:** By conserving energy and momentum, the binding energy and momentum of the electron within the crystal can be determined, allowing for a direct mapping of the electronic band structure.[\[12\]](#) The non-trivial topological nature is confirmed by observing Fermi arcs connecting the projections of bulk Weyl nodes on the surface Brillouin zone.[\[2\]](#)[\[15\]](#)

Logical Workflow for Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of the electronic properties of Weyl semimetals like NbP and TaP.



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Workflow for Weyl Semimetal Characterization

Conclusion

Both NbP and TaP are exemplary Weyl semimetals with significant potential for future electronic applications. NbP distinguishes itself with a significantly higher carrier mobility and a larger magnetoresistance, suggesting its suitability for applications where high charge carrier velocity is paramount.[4] Conversely, TaP exhibits a lower room temperature resistivity.[5] The choice between these two materials will ultimately depend on the specific performance requirements of the intended application. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of these and other novel topological materials.

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References

- 1. Niobium phosphide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 192.108.69.130 [192.108.69.130]
- 5. Single Crystal Growth, Resistivity, and Electronic Structure of the Weyl Semimetals NbP and TaP | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Shubnikov–de Haas effect - Wikipedia [en.wikipedia.org]
- 9. Weyl semimetals [cpfs.mpg.de]
- 10. arxiv.org [arxiv.org]
- 11. Experimental discovery of a topological Weyl semimetal state in TaP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 13. ex7.iphy.ac.cn [ex7.iphy.ac.cn]
- 14. phas.ubc.ca [phas.ubc.ca]

- 15. magtop.ifpan.edu.pl [magtop.ifpan.edu.pl]
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